![molecular formula C17H24N6O7 B13572995 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes an azido group, a trioxa-azadodecane chain, and a piperidine-dione moiety, making it a subject of interest for researchers exploring novel chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps:
Formation of the Trioxa-Azadodecane Chain: This step involves the reaction of diethylene glycol with appropriate amines to form the trioxa-azadodecane chain. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source. This step requires careful handling due to the potentially explosive nature of azides.
Formation of the Piperidine-Dione Moiety: The piperidine-dione structure is synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical reactions.
Substitution: The azido group can be replaced by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug delivery and molecular imaging.
Comparación Con Compuestos Similares
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: This compound shares the trioxa-azadodecane chain but lacks the azido and piperidine-dione moieties.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar in structure but with a Boc-protected amine group instead of the azido group.
1,11-Diamino-3,6,9-trioxaundecane: Contains a similar trioxa chain but with different terminal groups.
Uniqueness
The uniqueness of 3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the azido group, in particular, allows for bioorthogonal reactions that are not possible with many other compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and how it compares to similar compounds
Propiedades
Fórmula molecular |
C17H24N6O7 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H24N6O7/c18-22-20-4-6-29-8-10-30-9-7-28-5-3-19-12-11-15(25)23(17(12)27)13-1-2-14(24)21-16(13)26/h11,13,19H,1-10H2,(H,21,24,26) |
Clave InChI |
XULHMPPNPQBSBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


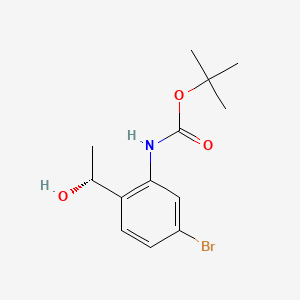
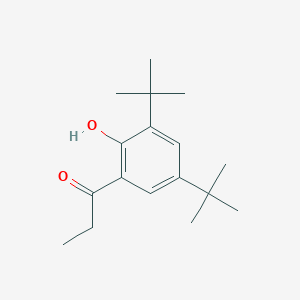

![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
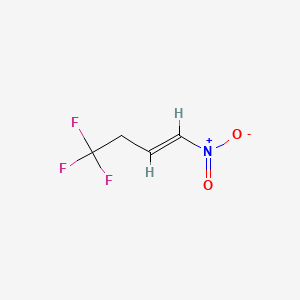
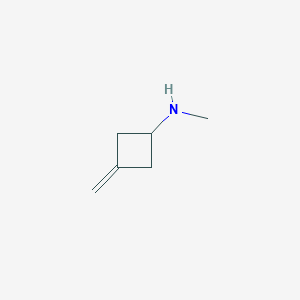
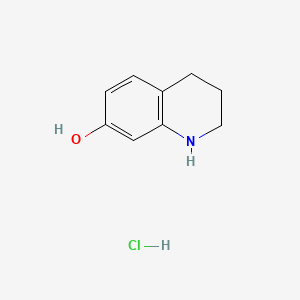
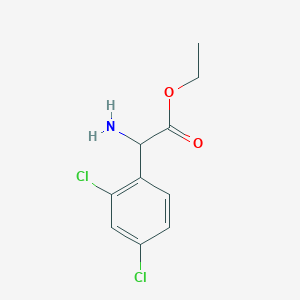

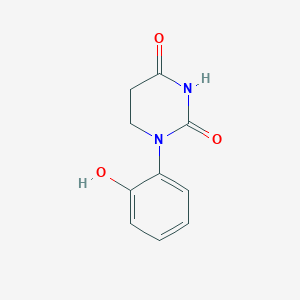
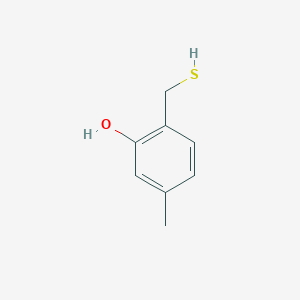
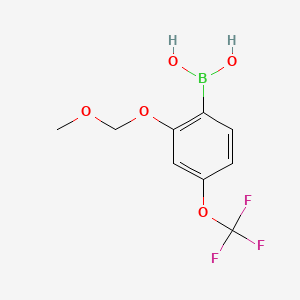

![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
